1,4'-Bipiperidin-3-OL
Overview
Description
1,4’-Bipiperidin-3-OL is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . It is a derivative of piperidine, a heterocyclic amine, and features two piperidine rings connected by a single carbon atom, with a hydroxyl group attached to one of the piperidine rings
Preparation Methods
The synthesis of 1,4’-Bipiperidin-3-OL can be achieved through several synthetic routes. One common method involves the reaction of piperidine with formaldehyde and hydrogen cyanide, followed by hydrolysis to yield the desired product. Another approach includes the use of reductive amination of 4-piperidone with ammonia and hydrogen in the presence of a suitable catalyst. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,4’-Bipiperidin-3-OL undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1,4’-Bipiperidin-3-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4’-Bipiperidin-3-OL involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, particularly those involving acetylcholine and dopamine . The compound may act as an agonist or antagonist at various receptor sites, leading to changes in neuronal activity and signaling pathways .
Comparison with Similar Compounds
1,4’-Bipiperidin-3-OL can be compared with other similar compounds, such as:
1,4’-Bipiperidin-4-OL: Similar in structure but with the hydroxyl group attached to a different position on the piperidine ring.
4-Piperidinopiperidine: Another derivative of piperidine with different functional groups and properties.
The uniqueness of 1,4’-Bipiperidin-3-OL lies in its specific structural features and the resulting chemical and biological properties that distinguish it from other related compounds .
Properties
IUPAC Name |
1-piperidin-4-ylpiperidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c13-10-2-1-7-12(8-10)9-3-5-11-6-4-9/h9-11,13H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQUIJQEUBAMTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCNCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610673 | |
Record name | [1,4'-Bipiperidin]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864356-11-6 | |
Record name | [1,4'-Bipiperidin]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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